molecular formula C16H13NO4S B2417366 methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate CAS No. 60376-48-9

methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B2417366
CAS No.: 60376-48-9
M. Wt: 315.34
InChI Key: YKTAPYIIWKHERA-UHFFFAOYSA-N
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Description

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with phenylsulfonyl chloride in the presence of a base, followed by esterification. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The phenylsulfonyl group can enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical reactivity and biological properties. The combination of the indole ring and the phenylsulfonyl group makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-21-16(18)15-11-12-7-5-6-10-14(12)17(15)22(19,20)13-8-3-2-4-9-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTAPYIIWKHERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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